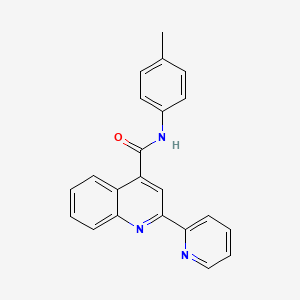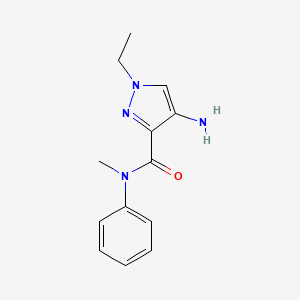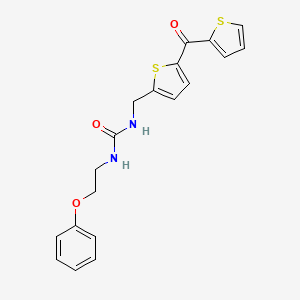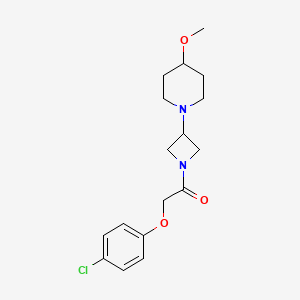
2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide
カタログ番号:
B2955032
CAS番号:
879919-40-1
分子量:
339.398
InChIキー:
OANMEYJWJMQNAH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PTQ and has shown promising results in various fields of study, including biochemistry and pharmacology.
科学的研究の応用
Synthesis and Coordination with Metal Ions
- The compound is used in synthesizing structures that can form coordinate bonds with metal ions like Mn(II) and Fe(II). These structures, when combined with nitric oxide, are potential agents for targeted delivery to biological sites such as tumors (Yang et al., 2017).
Antiproliferative Activity in Cancer Research
- Derivatives of this compound have shown potent antiproliferative activity against human cancer cell lines, indicating potential in cancer treatment research (Cankara Pirol et al., 2014).
Coordination Behaviour and Cytotoxicity
- Its coordination behaviour and substitution kinetics are crucial in studies involving DNA/BSA interactions and cytotoxic activities in cancer cell lines (Omondi et al., 2021).
Synthesis of Quinolines and Pyrimidines
- The compound is involved in the sustainable synthesis of quinolines and pyrimidines, highlighting its role in green chemistry (Mastalir et al., 2016).
Antibacterial Activity
- It is used in synthesizing compounds with potential antibacterial activity, which could be beneficial in developing new antibiotics (Joshi et al., 2011).
Fluorescent Chemosensors
- Derivatives of this compound have been developed as fluorescent chemosensors for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing its application in biological and environmental monitoring (Park et al., 2015).
特性
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)24-22(26)18-14-21(20-8-4-5-13-23-20)25-19-7-3-2-6-17(18)19/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMEYJWJMQNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Amino-1-methylpyrrolidin-2-one hydrochloride
Cat. No.: B2954949
CAS No.: 1228838-07-0; 933744-16-2
8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-i...
Cat. No.: B2954951
CAS No.: 941924-31-8
5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazo...
Cat. No.: B2954954
CAS No.: 895093-25-1
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylb...
Cat. No.: B2954958
CAS No.: 923165-72-4

![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2954962.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954964.png)
![1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2954967.png)

![1-[4-(Methylthio)phenyl]ethanamine](/img/structure/B2954969.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2954970.png)

![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
